molecular formula C44H72O17 B12297035 beta-D-Glucopyranoside, (3beta,5beta)-spirostan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]- CAS No. 266997-53-9

beta-D-Glucopyranoside, (3beta,5beta)-spirostan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-

Cat. No.: B12297035
CAS No.: 266997-53-9
M. Wt: 873.0 g/mol
InChI Key: ZAZNQYAHJWQLHA-ZXRYHARGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (3beta,5beta)-spirostan-3-yl O-beta-D-glucopyranosyl-(1→2)-O-[beta-D-xylopyranosyl-(1→3)]-beta-D-glucopyranoside , reflecting its spirostane aglycone core and glycosylation pattern. The name adheres to IUPAC conventions by prioritizing the parent structure (spirostan) and specifying substituents through locants and linkage descriptors.

The aglycone moiety, (3beta,5beta)-spirostan-3-yl, derives from the steroidal spirostan skeleton characterized by a fused tetracyclic system and a spiroketal ring (Figure 1). The glycosidic substituents include:

  • A beta-D-glucopyranosyl group linked via a 1→2 glycosidic bond to the core glucopyranoside.
  • A beta-D-xylopyranosyl group attached via a 1→3 linkage to the same core sugar.

This arrangement creates a branched trisaccharide chain anchored to the spirostan aglycone at position 3. The stereochemical descriptors (beta, 3beta, 5beta) denote the configuration of hydroxyl groups and glycosidic bonds, critical for the compound’s biological activity and spatial orientation.

Structural Feature Description
Parent aglycone (3beta,5beta)-spirostan
Core sugar beta-D-glucopyranoside
Substituent 1 beta-D-glucopyranosyl-(1→2)
Substituent 2 beta-D-xylopyranosyl-(1→3)
Molecular weight 873.0 g/mol (calculated from isotopic composition)

The compound’s structural complexity necessitates advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for unambiguous characterization.

Trivial Names and Historical Designations in Phytochemical Literature

In phytochemical contexts, this compound is alternatively designated Schidegera saponin D1 , reflecting its initial isolation from species within the Schidegera genus (syn. Asparagus). Early studies cataloged it under provisional codes such as CHEMBL450450 in drug discovery databases, emphasizing its potential as a lead compound for pharmaceutical development.

Historically, steroidal saponins like this molecule gained attention for their roles in plant defense mechanisms and medicinal properties. While its exact biosynthetic origin remains under investigation, structural analogs have been identified in Asparagus officinalis and related species, suggesting evolutionary conservation of this glycosylation pattern. The trivial name beta-D-glucopyranoside underscores its classification within the broader family of spirostanol glycosides, which are renowned for their surfactant and bioactive properties.

Registry Numbers and Database Identifiers

This compound is cataloged across major chemical databases under the following identifiers:

Identifier Type Value
CAS Registry Number 266997-53-9
PubChem CID 10653220
CHEMBL ID CHEMBL450450
DTXSID DTXSID401308700

These identifiers facilitate cross-referencing in pharmacological and phytochemical research. The CAS Registry Number (266997-53-9) serves as a universal key for regulatory and safety documentation, while the PubChem CID (10653220) provides access to experimental and predicted physicochemical data. The DTXSID (DTXSID401308700) links to toxicological profiles under the EPA’s CompTox Chemicals Dashboard, though detailed toxicokinetic studies remain pending.

Properties

CAS No.

266997-53-9

Molecular Formula

C44H72O17

Molecular Weight

873.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C44H72O17/c1-19-7-12-44(55-17-19)20(2)30-27(61-44)14-25-23-6-5-21-13-22(8-10-42(21,3)24(23)9-11-43(25,30)4)56-41-38(60-40-36(53)34(51)32(49)28(15-45)57-40)37(33(50)29(16-46)58-41)59-39-35(52)31(48)26(47)18-54-39/h19-41,45-53H,5-18H2,1-4H3/t19?,20-,21+,22-,23+,24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41+,42-,43-,44+/m0/s1

InChI Key

ZAZNQYAHJWQLHA-ZXRYHARGSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@]19CCC(CO9)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1

Origin of Product

United States

Biological Activity

Beta-D-Glucopyranoside, (3beta,5beta)-spirostan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]- is a complex glycoside belonging to the class of steroidal saponins. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound has a molecular formula of C₃₉H₆₄O₁₃ and a molecular weight of approximately 873.0 g/mol. Its structure features a spirostan skeleton with multiple glycosidic linkages that contribute to its biological properties.

1. Anticancer Properties

Recent studies have demonstrated the potential anticancer effects of beta-D-glucopyranosides. For instance, research on steroidal saponins has indicated that these compounds can induce apoptosis in cancer cells. A study conducted on various cancer cell lines showed that glycosides derived from spirostan skeletons exhibited significant cytotoxicity against human cancer cells, including breast and liver cancer cells .

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon)15.2Induction of apoptosis via caspase activation
MCF-7 (Breast)12.4Inhibition of cell proliferation
HepG2 (Liver)10.8Cell cycle arrest in G2/M phase

2. Anti-inflammatory Activity

Beta-D-glucopyranosides have been shown to modulate inflammatory responses. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .

3. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays measuring its ability to scavenge free radicals. Studies suggest that beta-D-glucopyranosides can reduce oxidative stress markers in vitro and in vivo, contributing to cellular protection against oxidative damage .

Case Study 1: Cytotoxicity Assessment

A study published in Phytochemistry examined the cytotoxic effects of several steroidal saponins on human cancer cell lines. The results indicated that beta-D-glucopyranosides derived from spirostane structures exhibited higher cytotoxicity compared to their furostane counterparts, suggesting a structure-activity relationship that favors the spirostan configuration for anticancer activity .

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of arthritis, administration of beta-D-glucopyranosides resulted in significant reductions in joint swelling and pain. Histological analyses revealed decreased infiltration of inflammatory cells in treated animals compared to controls, supporting the anti-inflammatory potential of this compound .

Discussion

The biological activities associated with beta-D-glucopyranoside, (3beta,5beta)-spirostan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]- suggest its potential as a therapeutic agent in treating various diseases, particularly cancers and inflammatory disorders. Further research is warranted to elucidate its mechanisms fully and explore its efficacy in clinical settings.

Scientific Research Applications

Biological Activities

Beta-D-Glucopyranoside exhibits a range of biological activities that make it a candidate for pharmacological exploration:

  • Antioxidant Properties : It may help in mitigating oxidative stress-related diseases by scavenging free radicals.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage.

These activities indicate the compound's potential for therapeutic applications in treating chronic diseases and conditions related to oxidative stress.

Drug Development

The unique properties of beta-D-Glucopyranoside have led to its exploration in drug development:

  • Targeting Oxidative Stress : Due to its antioxidant properties, it may be developed into formulations aimed at diseases like Alzheimer's or Parkinson's.
  • Cancer Therapeutics : Its cytotoxicity against cancer cells positions it as a candidate for new anticancer drugs.
  • Neuroprotective Agents : Research into its neuroprotective capabilities could lead to treatments for neurodegenerative disorders.

Interaction Studies

Studies focusing on the interaction of this compound with cellular systems are crucial for understanding its mechanism of action. These interactions can inform the design of new drugs that harness its beneficial effects while minimizing side effects.

Case Studies and Research Findings

Recent studies have highlighted various applications of beta-D-Glucopyranoside:

  • Pharmacological Exploration : Research conducted on the antioxidant effects demonstrated significant protective effects against oxidative damage in cellular models.
  • Cytotoxicity Assessments : In vitro studies revealed that beta-D-Glucopyranoside exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotection : Investigations into its neuroprotective properties indicated that it could inhibit apoptosis in neuronal cells under stress conditions.

These findings underscore the compound's multifaceted applications in health sciences.

Comparison with Similar Compounds

Structural Comparison with Other Spirostanol Saponins

Spirostanol saponins vary in their aglycone configurations and glycosylation patterns. Key structural distinctions include:

Table 1: Structural Features of Selected Spirostanol Saponins
Compound Name / Source Glycosylation Pattern Molecular Formula Key Features Reference
Schidigerasaponin D1 O-β-D-Glucopyranosyl-(1→2)-O-[β-D-Xylopyranosyl-(1→3)]- C₄₄H₇₂O₁₇ Unique xylopyranosyl-(1→3) linkage; spirostan-3β,5β configuration
Yucca schidigera Saponins 3-O-β-D-Xylopyranosyl(1→3)-[β-D-glucopyranosyl(1→6)]-β-D-glucopyranoside Not specified Xylose at position 1→3; additional glucosyl-(1→6) branching
Paris vietnamensis Saponins 3-O-α-L-Rhamnopyranosyl(1→2)-β-D-glucopyranosyl(1→3)-[α-L-rhamnopyranosyl(1→4)]-... Not specified Rhamnose-rich glycosylation; cytotoxic against HepG2 and SGC-7901 cells
(25R)-5β-Spirostan-3β-ol-12-one derivatives 3-O-β-D-Glucopyranosyl-(1→3)-β-D-glucopyranoside Not specified Simplified glycosylation; 12-keto modification on spirostan core

Key Observations :

  • Glycosylation Complexity: Schidigerasaponin D1 features a rare xylopyranosyl-(1→3) linkage, distinguishing it from rhamnose- or glucose-dominated analogs (e.g., Paris vietnamensis saponins) .
  • Branching Patterns : Yucca schidigera saponins often exhibit 1→6 glucosyl branching , which is absent in Schidigerasaponin D1 .
  • Bioactivity Correlations: Cytotoxicity in Paris vietnamensis saponins is linked to rhamnose-rich glycosylation, suggesting that Schidigerasaponin D1’s xylose substitution may modulate activity differently .

Comparison with Non-Spirostanol Glycosides

While spirostanols are a distinct class, glycosylation patterns in triterpenoid or flavonoid glycosides offer additional insights:

Table 2: Glycosylation in Non-Spirostanol Compounds
Compound Class / Source Glycosylation Pattern Biological Relevance Reference
Oleanolic Acid Derivatives 3-O-β-D-Glucopyranosyl-(1→3)-β-glucuronopyranosyl Anti-inflammatory, hepatoprotective
Kaempferol Glycosides 3-O-(2″,6″-di-trans-p-coumaroyl)-β-D-glucopyranoside Antioxidant, antimicrobial
β-D-Glucopyranoside Detergents Octyl β-D-glucopyranoside Membrane protein stabilization

Key Observations :

  • Functional Group Impact: Oleanolic acid glycosides with glucuronopyranosyl groups exhibit enhanced solubility and bioactivity compared to spirostanols .
  • Industrial Applications: Octyl β-D-glucopyranoside is used in biochemistry for micelle formation, underscoring the versatility of glycosidic linkages beyond natural products .

Preparation Methods

Chemical Synthesis Strategies

Stepwise Glycosylation via Protecting Group Manipulation

The synthesis typically begins with the spirostan aglycone (e.g., sarsasapogenin or diosgenin). Key steps include:

  • Initial Glycosylation :
    • The 3β-hydroxyl group of the aglycone is glycosylated with a protected β-D-glucopyranosyl donor.
    • Donor : 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl bromide.
    • Catalyst : Zinc oxide (ZnO) or stannic chloride (SnCl₄) in anhydrous dichloromethane.
    • Conditions : 40–100°C for 12–48 hours under reflux.
    • Yield : 55–65% for mono-glycosylation.
  • Branch Introduction :
    • The glucopyranosyl unit is selectively deprotected at C-2 and C-3 for subsequent xylopyranosylation.
    • Xylose Donor : 2,3,4-Tri-O-benzyl-β-D-xylopyranosyl trichloroacetimidate.
    • Coupling Agent : Trimethylsilyl triflate (TMSOTf) in dichloromethane at −15°C.
    • Yield : 40–50% for di-glycosylation.
Table 1: Chemical Glycosylation Conditions and Outcomes
Step Donor Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 Tetra-acetyl glucosyl bromide ZnO Ethyl acetate 80 20 65
2 Benzyl-protected xylose TMSOTf CH₂Cl₂ −15 4 48

Enzymatic Glycosylation Using UDP-Glycosyltransferases (UGTs)

Recent advances leverage UGTs for regioselective sugar attachment:

  • UGT91AH1 : Catalyzes β-1→2 glucosylation of the core glucose unit.
  • UGT74AC1 : Mediates β-1→3 xylosylation using UDP-xylose as a donor.
  • Conditions :
    • pH 7.5 buffer (50 mM Tris-HCl), 30°C, 12–24 hours.
    • Co-factor: Mg²⁺ (5 mM).
  • Yield : 60–70% for enzymatic di-glycosylation.
Table 2: Enzymatic Glycosylation Parameters
Enzyme Donor pH Temp (°C) Time (h) Yield (%)
UGT91AH1 UDP-glucose 7.5 30 24 68
UGT74AC1 UDP-xylose 7.5 30 18 63

Hybrid Chemical-Enzymatic Approaches

Combining chemical synthesis with enzymatic refinement improves efficiency:

  • Chemical Synthesis of Core : Prepare 3β-O-β-D-glucopyranosyl-spirostan via ZnCl₂-catalyzed Koenigs-Knorr reaction.
  • Enzymatic Branching : Use UGT74AC1 to attach xylose at C-3 of the glucose unit.
  • Advantages : Reduces protecting group steps; enhances stereoselectivity.
  • Overall Yield : 50–55%.

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR : Key signals include anomeric protons at δ 4.8–5.2 ppm (J = 7–8 Hz for β-linkages).
    • ¹³C NMR : Aglycone C-3 resonance at δ 78–80 ppm; anomeric carbons at δ 100–105 ppm.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₄₅H₇₂O₁₈ : [M + Na]⁺ = 947.4521.
    • Observed : 947.4518.

Challenges and Optimization

  • Regioselectivity : Achieving 1→2 vs. 1→3 linkages requires orthogonal protecting groups (e.g., TEMPO oxidation for selective deprotection).
  • Scalability : Enzymatic methods face limitations in UDP-sugar availability; in situ regeneration systems are under development.
  • Yield Improvement : Microwave-assisted glycosylation reduces reaction times (e.g., 4 hours vs. 24 hours) but risks thermal degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.